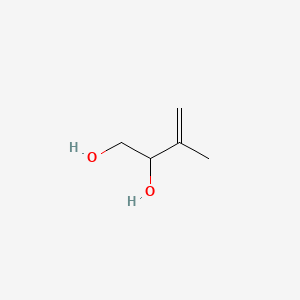

3-Methylbut-3-ene-1,2-diol

Description

Contextual Significance of Unsaturated Vicinal Diols in Organic Chemistry

Vicinal diols, also known as glycols, are organic compounds that possess two hydroxyl (-OH) groups on adjacent carbon atoms. fiveable.mewikipedia.org This structural motif is of fundamental importance in organic synthesis, serving as a key intermediate in the creation of more complex molecules like sugars and other valuable chemicals. fiveable.me The proximity of the two hydroxyl groups can influence the molecule's physical and chemical properties, often through the formation of hydrogen bonds. fiveable.me

The synthesis of vicinal diols is a well-established area of organic chemistry. Common methods include the hydrolysis of epoxides and the oxidation of alkenes using reagents such as osmium tetroxide or potassium permanganate. wikipedia.orgresearchgate.net Notably, the Sharpless asymmetric dihydroxylation allows for the creation of chiral vicinal diols from alkenes, a crucial transformation for the synthesis of medicinally important compounds. researchgate.net

Unsaturated vicinal diols, such as 3-Methylbut-3-ene-1,2-diol, are a specific subclass that contains both the diol functionality and a carbon-carbon double bond. This combination makes them versatile building blocks, as the alkene group can undergo a wide range of further chemical modifications. They are valuable precursors in synthetic organic chemistry due to the presence of multiple reactive sites. rsc.org

Academic Rationale for Investigating this compound

The academic interest in this compound stems from several areas of chemical research. One key area is its role as a product in important organic reactions. For instance, the racemic form of this compound can be synthesized, along with its isomer 2-methylbut-3-ene-1,2-diol (B14708739), through the Sharpless dihydroxylation of isoprene (B109036). beilstein-journals.org It can also be produced exclusively through an alkylative double ring-opening of 3,4-epoxytetrahydrofuran using methyllithium. thieme-connect.de

Furthermore, this compound has been identified as a new natural product. researchgate.net It was recently isolated from Pachysandra terminalis, a species of flowering plant. researchgate.net The discovery of a compound in a natural source often prompts further investigation into its biosynthetic pathways and potential biological activities.

Additionally, isomers of this diol are relevant in atmospheric chemistry. For example, 2-methylbut-3-ene-1,2-diol is a known product of the photooxidation of isoprene in the atmosphere and is studied for its role in the formation of secondary organic aerosols. ucar.educopernicus.org While direct research on the atmospheric role of this compound is less common, its structural similarity to atmospherically relevant compounds makes it a molecule of interest for comparative studies.

Overview of Current Research Trends and Foundational Knowledge Gaps Pertaining to this compound

Current research on this compound is primarily focused on its synthesis and its characterization as a natural product. beilstein-journals.orgresearchgate.netthieme-connect.de Synthetic efforts have explored methods such as racemic Sharpless dihydroxylation and ring-opening reactions to obtain the diol. beilstein-journals.orgthieme-connect.de Its recent isolation from a natural source represents a significant finding, opening up avenues for research in natural product chemistry. researchgate.net

Despite these advances, there are notable knowledge gaps concerning this compound. A comprehensive understanding of its chemical reactivity is still developing. While its synthesis has been demonstrated, the full scope of its utility as a synthetic intermediate has yet to be explored. For example, a study attempting the O-nitration of a racemic mixture containing this compound resulted in a complex mixture, indicating that its reactions require further investigation for selective transformations. beilstein-journals.org

Furthermore, while it has been identified as a natural product, its biological activity remains largely unknown. An initial study evaluating its cytotoxicity against several human cancer cell lines found no significant activity. researchgate.net More extensive biological screening is needed to determine if it possesses any therapeutic properties. Finally, while spectroscopic data for its identification exists, a more detailed and publicly available characterization would benefit future research endeavors. nih.govepa.govbldpharm.com

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₁₀O₂ | nih.govmolport.com |

| Molecular Weight | 102.13 g/mol | nih.gov |

| IUPAC Name | (2S)-3-methylbut-3-ene-1,2-diol | nih.gov |

| CAS Number | 38585-87-4 | epa.govmolport.comchemsrc.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylbut-3-ene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-4(2)5(7)3-6/h5-7H,1,3H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHXLSPUXXXICF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30959451 | |

| Record name | 3-Methylbut-3-ene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38585-87-4 | |

| Record name | 3-Butene-1,2-diol, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038585874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbut-3-ene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30959451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Methylbut 3 Ene 1,2 Diol and Its Stereoisomers

Development of Chemo- and Regioselective Synthesis Routes

The synthesis of 3-methylbut-3-ene-1,2-diol presents inherent challenges in controlling both chemoselectivity (differentiating between two double bonds in a precursor like isoprene) and regioselectivity (determining the precise placement of functional groups). Various methods have been developed to address these challenges.

Hydroboration-Oxidation Pathways

Hydroboration-oxidation is a cornerstone of anti-Markovnikov alcohol synthesis. wikipedia.org The reaction involves the syn-addition of a borane (B79455) reagent across a double bond, followed by oxidation to yield an alcohol. wikipedia.org In this two-step process, the hydroxyl group is placed on the less-substituted carbon of the original double bond. wikipedia.org

When applied to a conjugated diene like isoprene (B109036) (2-methyl-1,3-butadiene), the starting material for this compound, regioselectivity becomes a primary concern. The borane can attack either the C1=C2 double bond or the C3=C4 double bond. Furthermore, 1,4-addition across the conjugated system is also possible, leading to various isomeric products. For instance, the hydroboration of conjugated dienes like isoprene with catecholborane, catalyzed by rhodium complexes, has been shown to proceed via 1,4-addition to yield allylic boranes. researchgate.net The complexity of the product mixture often necessitates highly specialized catalysts and conditions to favor the formation of the desired this compound, making simple hydroboration-oxidation a challenging route for its selective synthesis.

Catalytic Hydrogenation Approaches from Unsaturated Precursors

Catalytic hydrogenation provides a powerful method for the selective reduction of functional groups. The synthesis of this compound can be envisioned through the partial hydrogenation of a more unsaturated precursor, such as a butynediol. This approach relies on catalysts that can selectively reduce a carbon-carbon triple bond to a double bond without over-reducing it to a single bond or affecting other functional groups.

A common method for this transformation is the use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline). This catalyst is highly effective for the syn-hydrogenation of alkynes to produce cis-alkenes. While a direct synthesis of this compound using this method is not prominently documented, the semi-hydrogenation of analogous alkynols is well-established. For example, various substituted alkynols can be converted to their corresponding alkenols with high selectivity using palladium-based catalysts. rsc.org This suggests a viable, though perhaps hypothetical, route starting from 3-methylbut-3-yne-1,2-diol.

Table 1: Representative Catalysts for Semi-Hydrogenation

| Catalyst System | Substrate Type | Product Type | Selectivity Feature |

| Pd/CaCO₃, Pb(OAc)₂, Quinoline (Lindlar's Catalyst) | Alkyne | cis-Alkene | High selectivity for Z-alkene |

| Pd nanoparticles on Mo₂C | Alkyne | Alkene | High activity and selectivity |

| Pd/Al₂O₃ | Alkyne | Alkene | Commercially available option |

Prins Reaction and Related Condensation Methodologies

The Prins reaction involves the acid-catalyzed condensation of an alkene with a carbonyl compound. gychbjb.com The reaction of isobutylene (B52900) with formaldehyde (B43269) is a well-known industrial method for producing 3-methyl-3-buten-1-ol (B123568) (isoprenol). gychbjb.com

To arrive at the target compound, this compound, a subsequent oxidation step is necessary. The isoprenol produced from the Prins reaction can be subjected to dihydroxylation to introduce the second hydroxyl group across the remaining double bond. This two-step sequence constitutes a related condensation methodology for the diol's synthesis. Standard dihydroxylation reagents, such as osmium tetroxide with a co-oxidant like N-methylmorpholine N-oxide (NMO), can effectively convert the double bond in isoprenol to the required 1,2-diol functionality, thus completing the synthesis from the initial Prins reaction product.

Stereoselective and Enantioselective Synthesis

Creating specific stereoisomers of this compound requires advanced synthetic methods that can control the three-dimensional arrangement of atoms. Asymmetric dihydroxylation and biocatalysis are the leading strategies for achieving this.

Asymmetric Dihydroxylation Strategies (e.g., Sharpless Dihydroxylation)

The Sharpless Asymmetric Dihydroxylation (SAD) is a powerful method for converting prochiral alkenes into chiral vicinal diols with high enantioselectivity. wikipedia.orgorganic-chemistry.org The reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand and a stoichiometric re-oxidant. wikipedia.org The choice of ligand, derived from either dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), dictates which face of the alkene is hydroxylated, allowing access to either enantiomer of the product diol. wikipedia.org These ligands are often used in pre-packaged mixtures known as AD-mix-α (containing a DHQ-based ligand) and AD-mix-β (containing a DHQD-based ligand).

When applied to isoprene, the reaction faces a significant regioselectivity challenge. Dihydroxylation can occur at either the 1,2-double bond (to give the desired product) or the 3,4-double bond (to give the isomeric 2-methylbut-3-ene-1,2-diol). A racemic Sharpless dihydroxylation of isoprene has been reported to yield an inseparable 3:2 mixture of (±)-3-methylbut-3-ene-1,2-diol and (±)-2-methylbut-3-ene-1,2-diol, respectively, with a combined yield of 67%. beilstein-journals.org This highlights that while the Sharpless methodology can be applied, overcoming the inherent lack of regioselectivity in this specific substrate is a key hurdle. Nevertheless, the dihydroxylation of the 1,2-double bond proceeds with predictable enantioselectivity based on the ligand chosen.

Table 2: Sharpless Dihydroxylation of Isoprene

| Feature | Description | Reference |

| Substrate | Isoprene (2-Methyl-1,3-butadiene) | beilstein-journals.org |

| Reaction | Racemic Sharpless Dihydroxylation | beilstein-journals.org |

| Products | (±)-3-Methylbut-3-ene-1,2-diol | beilstein-journals.org |

| (±)-2-Methylbut-3-ene-1,2-diol | beilstein-journals.org | |

| Regioselectivity | 3:2 (desired:isomer) | beilstein-journals.org |

| Total Yield | 67% (unoptimized) | beilstein-journals.org |

| Enantioselectivity | Predictable with chiral AD-mix ligands (α or β) | wikipedia.org |

Enzymatic and Biocatalytic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit exquisite regio- and enantioselectivity. The biotransformation of isoprene has been studied, revealing a direct enzymatic pathway to enantiopure this compound. nih.gov

In studies using liver enzymes from rats, isoprene is initially metabolized by Cytochrome P450 (P450) monooxygenases to form monoepoxides, including isopropenyloxirane. nih.gov This epoxide intermediate is then hydrolyzed by the enzyme microsomal epoxide hydrolase (mEH). nih.gov This enzymatic hydrolysis proceeds with high enantioselectivity, selectively producing (R)-3-methyl-3-butene-1,2-diol before the reaction reaches 50% conversion. nih.gov This pathway demonstrates a powerful biocatalytic cascade where two sequential enzymatic reactions convert a simple achiral precursor into a valuable chiral diol.

Table 3: Biocatalytic Synthesis of (R)-3-Methylbut-3-ene-1,2-diol

| Feature | Description | Reference |

| Biocatalyst | Rat liver microsomes | nih.gov |

| Key Enzymes | Cytochrome P450 (P450), microsomal Epoxide Hydrolase (mEH) | nih.gov |

| Initial Substrate | Isoprene | nih.gov |

| Intermediate | Isopropenyloxirane | nih.gov |

| Final Product | (R)-3-Methylbut-3-ene-1,2-diol | nih.gov |

| Selectivity | High enantioselectivity for the (R)-enantiomer | nih.gov |

Deracemization Techniques for Chiral this compound

The production of single-enantiomer compounds from a racemic mixture is a critical challenge in chemical synthesis. Deracemization processes, which aim to convert a racemate into a single enantiomer with a theoretical maximum yield of 100%, offer a significant advantage over classical kinetic resolutions that are limited to a 50% yield. For chiral vicinal diols like this compound, several enzymatic and chemo-enzymatic deracemization strategies have been developed for structurally related compounds, which are applicable in principle to the target molecule.

Common strategies for deracemization include:

Dynamic Kinetic Resolution (DKR): This technique combines an enantioselective enzymatic reaction with an in-situ racemization of the substrate. For secondary alcohols, this often involves an enzymatic acylation or oxidation of one enantiomer, while the remaining enantiomer is continuously racemized by a chemical catalyst (e.g., a transition metal complex) or a second enzyme.

Stereoinversion: This method involves the selective conversion of one enantiomer into its opposite, often through a two-step oxidation-reduction sequence. One enantiomer of the diol is selectively oxidized to a prochiral ketone intermediate, which is then asymmetrically reduced to yield the desired single enantiomer of the diol.

Enantioconvergent Processes: These processes utilize enzymes that can act on both enantiomers of a racemic starting material to yield a single stereoisomeric product. For vicinal diols, epoxide hydrolases are particularly noteworthy. The corresponding racemic epoxide can be hydrolyzed enantioconvergently by certain epoxide hydrolases, which attack one enantiomer at one carbon atom and the other enantiomer at the other carbon atom of the oxirane ring, both leading to the same diol enantiomer.

While specific studies on the deracemization of this compound are not extensively documented in the reviewed literature, the methodologies applied to other vicinal diols provide a clear framework. Chemo-enzymatic cascades, for instance, have been successfully used for the deracemization of various secondary alcohols. These often involve an oxidation step using a chemocatalyst like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) or AZADO (2-azaadamantane N-oxyl), followed by an enantioselective bioreduction of the intermediate ketone using a ketoreductase (KRED) or an alcohol dehydrogenase (ADH).

The table below summarizes enzymatic approaches that hold potential for the deracemization of this compound, based on successful applications with other vicinal diols and secondary alcohols.

| Deracemization Strategy | Enzyme/Catalyst System | General Substrate Class | Key Feature |

| Dynamic Kinetic Resolution | Lipase + Ruthenium Catalyst | Secondary Alcohols | Simultaneous resolution and racemization |

| Chemo-enzymatic Stereoinversion | ADH or KRED + Oxidant (e.g., TEMPO) | Secondary Alcohols, Diols | Sequential selective oxidation and asymmetric reduction |

| Enantioconvergent Hydrolysis | Epoxide Hydrolase | Epoxides | Both epoxide enantiomers are converted to a single diol enantiomer |

Novel Synthetic Pathways and Green Chemistry Principles in Diol Production

The principles of green chemistry are increasingly guiding the development of new synthetic routes to minimize environmental impact. This involves the use of renewable feedstocks, biocatalysis, and processes that reduce waste and energy consumption.

A key precursor for the synthesis of this compound is 3-methyl-3-buten-1-ol. Green approaches to synthesize this precursor are being actively explored. One notable method is the Prins reaction between isobutene and formaldehyde. Research has focused on optimizing this reaction using environmentally benign catalysts and solvents. For instance, the use of solid acid catalysts like immobilized SnCl₄ on SiO₂ or zeolites such as HZSM-5 has been investigated to replace traditional homogeneous catalysts. gychbjb.com The use of supercritical CO₂ as a reaction medium has also been explored to improve reactivity and simplify product separation. nih.gov

Biocatalysis offers a powerful tool for the green synthesis of chiral diols. ucl.ac.uk The dihydroxylation of olefins is a direct method to produce diols. While chemical methods often rely on heavy metal catalysts like osmium tetroxide, enzymatic dihydroxylation presents a more sustainable alternative. Furthermore, the synthesis of diols from renewable biomass resources is a key goal of green chemistry. 2,3-butanediol, which can be produced by microbial fermentation from sugars, can be dehydrated to produce valuable platform chemicals. google.com While this specific route does not directly yield this compound, it exemplifies the strategy of converting biomass into chemical building blocks.

The production of 2-methyl-3-buten-2-ol, an isomer of 3-methyl-3-buten-1-ol, has been achieved in Escherichia coli by engineering an isoprenoid pathway, demonstrating the potential for producing C5 unsaturated alcohols directly from renewable feedstocks through fermentation. ebi.ac.uk Such bio-based unsaturated alcohols could serve as starting materials for the synthesis of this compound through subsequent enzymatic or chemical hydroxylation steps.

The table below outlines some green synthetic approaches relevant to the production of this compound and its precursors.

| Reaction | Catalyst/Method | Substrates | Product | Green Chemistry Principle |

| Prins Reaction | Immobilized SnCl₄/SiO₂ | Isobutene, Formaldehyde | 3-Methyl-3-buten-1-ol | Use of heterogeneous catalysts |

| Prins Reaction | HZSM-5 / supercritical CO₂ | Isobutene, Formaldehyde | 3-Methyl-3-buten-1-ol | Use of benign solvent, catalysis |

| Biocatalytic Reduction | Ene-Reductase (ER) | α,β-Unsaturated Ketones | Saturated Ketones | High selectivity, mild conditions |

| Biocatalytic Amination | Transaminase (TAm) | Ketones | Chiral Amines | High enantioselectivity |

| Fermentation | Engineered E. coli | Sugars | 2-Methyl-3-buten-2-ol | Use of renewable feedstocks |

Process Optimization and Scalability Studies for this compound

The transition from a laboratory-scale synthesis to a large-scale industrial process requires rigorous optimization of reaction parameters and assurance of scalability. For the production of this compound and its derivatives, several factors must be considered, including catalyst stability and cost, reaction conditions (temperature, pressure, solvent), and downstream processing for product purification.

While specific large-scale production data for this compound is scarce, studies on related processes provide valuable insights. For instance, the industrial production of the saturated analogue, 3-methylbutane-1,2-diol, can be achieved through the catalytic hydrogenation of 3-methylbut-2-en-1-ol. This highlights a potential two-step scalable route starting from an unsaturated precursor.

A patent for the preparation of (3R)-2,4-diiodo-3-methylbut-1-ene, a key building block for complex pharmaceutical synthesis derived from a related chiral precursor, emphasizes the need for scalable processes that yield high enantiomeric excess. The patent describes a multi-step synthesis that avoids hazardous reagents like trimethylaluminum, which are unsuitable for large-scale manufacturing, and focuses on achieving high enantiomeric purity (e.g., >99% e.e.). google.com This underscores the importance of developing safe and efficient protocols for industrial applications.

The table below summarizes key parameters considered in the process optimization and scale-up for related compounds.

| Process/Reaction | Key Optimization Parameter | Typical Conditions / Range | Objective |

| Catalytic Hydrogenation | Catalyst (e.g., Pd/C), Pressure, Temperature | High pressure and temperature | Production of saturated diols |

| Swern Oxidation | Temperature | -70°C to -55°C | Control of side reactions, improve yield |

| Hydrolysis of Brominated Isoamylene | Solvent, Temperature, Reagent Ratio | Acetonitrile, 70°C, n(NaOH):n(substrate) = 1.2:1 | Maximize conversion and yield |

| Chiral Synthesis of Derivatives | Catalyst, Purification Method | Chiral ligands, Chromatography | Achieve high enantiomeric excess (>99% e.e.) |

Chemical Reactivity and Mechanistic Investigations of 3 Methylbut 3 Ene 1,2 Diol

Transformations Involving Hydroxyl Groups

The presence of primary and secondary hydroxyl groups on adjacent carbons in 3-Methylbut-3-ene-1,2-diol allows for a variety of selective reactions, including oxidation, esterification, etherification, and substitution.

Selective Oxidation Reactions (e.g., to aldehydes or ketones)

The selective oxidation of the vicinal diol in this compound can yield different products depending on the reagents and reaction conditions. The primary alcohol can be oxidized to an aldehyde, while the secondary alcohol can be oxidized to a ketone. The challenge in oxidizing such diols often lies in achieving chemoselectivity and avoiding over-oxidation or cleavage of the carbon-carbon bond. thieme-connect.com

Recent advances have led to methodologies for the selective oxidation of secondary hydroxyl groups in vicinal diols, which are applicable to substrates like this compound. thieme-connect.com For instance, certain catalytic systems can preferentially oxidize the secondary alcohol to an α-hydroxy ketone. researchgate.net One such method employs a manganese catalyst with hydrogen peroxide as the oxidant, which has shown good to excellent selectivity for the mono-oxidation of vicinal diols. researchgate.net Enzymatic methods also offer high selectivity. For example, galactitol dehydrogenase from Rhodobacter sphaeroides D has been shown to stereoselectively oxidize the S-enantiomer of various 1,2-diols. nih.gov

Commonly, the oxidation of 1,2-diols can lead to C-C bond cleavage when strong oxidizing agents like sodium periodate (NaIO₄) are used. cureffi.org However, for the selective formation of hydroxy ketones or aldehydes, milder and more selective reagents are preferred.

Table 1: Examples of Reagents for Selective Oxidation of Diols

| Reagent/Catalyst System | Expected Product from this compound | Selectivity |

|---|---|---|

| Mn(II) salt/Pyridine-2-carboxylic acid (PCA)/H₂O₂ | 1-hydroxy-3-methylbut-3-en-2-one | High for secondary alcohol |

| Galactitol dehydrogenase (on S-enantiomer) | (R)-1-hydroxy-3-methylbut-3-en-2-one | High stereoselectivity |

| Pyridinium chlorochromate (PCC) | Potential mixture of aldehyde and ketone | Can oxidize both primary and secondary alcohols |

Esterification and Etherification for Functionalization

The hydroxyl groups of this compound can be readily converted into esters and ethers to modify the compound's properties or to introduce protecting groups for subsequent reactions.

Esterification is typically achieved by reacting the diol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) in the presence of an acid or base catalyst. medcraveonline.com The reaction can be performed to form a mono- or di-ester. Selective esterification of the primary hydroxyl group is often possible due to its lower steric hindrance compared to the secondary hydroxyl group. Various methods, including Fischer esterification (using a carboxylic acid and an acid catalyst) and acylation with acid chlorides in the presence of a base like pyridine, can be employed. medcraveonline.comresearchgate.net Enzymatic esterification, using lipases, for instance, can also offer high regioselectivity. medcraveonline.com

Etherification , the formation of an ether linkage, can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the hydroxyl group with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Due to the presence of two hydroxyl groups, a mixture of mono- and di-ethers can be formed, and controlling the stoichiometry of the reagents is crucial for selective functionalization.

Substitution Reactions of Hydroxyl Groups

The hydroxyl groups of this compound are poor leaving groups but can be converted into better leaving groups for nucleophilic substitution reactions. This can be achieved by protonation under acidic conditions or by conversion into groups like tosylates, mesylates, or halides. libretexts.org

For allylic alcohols, which is the nature of the secondary alcohol in this diol, substitution reactions can sometimes proceed with allylic rearrangement. libretexts.org The conversion of the hydroxyl groups into halides can be achieved using reagents such as thionyl chloride (for chlorides) or phosphorus tribromide (for bromides). libretexts.org These reactions typically proceed with inversion of stereochemistry if the reaction center is chiral. The Mitsunobu reaction provides a method for the substitution of hydroxyl groups with a variety of nucleophiles under mild conditions and with inversion of configuration. libretexts.org

Recent developments have also focused on the direct substitution of hydroxyl groups in allylic alcohols. acs.org Furthermore, double allylic substitution of alkenyl vicinal diols has been demonstrated as a powerful tool for building molecular complexity. chemrxiv.org

Reactions of the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is electron-rich and readily undergoes addition reactions, including hydrogenation and electrophilic additions.

Electrophilic Addition Reactions

The electron-rich double bond of this compound is susceptible to attack by electrophiles. Common electrophilic addition reactions include the addition of halogens and hydrogen halides.

Addition of Halogens (Halogenation): The reaction with halogens such as bromine (Br₂) or chlorine (Cl₂) results in the addition of two halogen atoms across the double bond, forming a vicinal dihalide. libretexts.orglibretexts.org The reaction typically proceeds through a cyclic halonium ion intermediate, which is then attacked by a halide ion from the opposite face, resulting in an anti-addition product. libretexts.org

Addition of Hydrogen Halides (Hydrohalogenation): The addition of hydrogen halides (HX, where X = Cl, Br, I) across the double bond follows Markovnikov's rule. wikipedia.orgmasterorganicchemistry.com This rule states that the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. In the case of this compound, the proton would add to the terminal carbon (C4), leading to the formation of a more stable tertiary carbocation at C3. The subsequent attack of the halide ion (X⁻) on this carbocation would yield the corresponding halo-diol. masterorganicchemistry.compressbooks.pub The reaction mechanism involves a two-step process: initial protonation of the alkene to form a carbocation intermediate, followed by nucleophilic attack by the halide. pressbooks.pub

Cycloaddition Chemistry

The presence of a double bond in this compound allows it to participate in cycloaddition reactions, which are powerful methods for the construction of cyclic molecules. The reactivity in these pericyclic reactions is influenced by the electronic nature of the alkene and the substituents attached to it.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.org In this context, this compound would act as the dienophile. The reaction is typically favored by electron-withdrawing groups on the dienophile and electron-donating groups on the diene. ucalgary.ca The hydroxyl groups of this compound are weakly electron-withdrawing, which may confer a modest level of reactivity to the double bond as a dienophile. For the reaction to proceed efficiently, it would likely require a highly reactive, electron-rich diene. The stereochemistry of the diol group would be retained in the resulting cyclohexene product. nih.gov

[3+2] Cycloaddition: The terminal alkene of this compound can also act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles to form five-membered heterocyclic rings. uchicago.edu Common 1,3-dipoles include azides, nitrile oxides, and nitrones. uchicago.edu These reactions are often highly regioselective and stereospecific. The specific outcome of such a reaction with this compound would depend on the nature of the 1,3-dipole employed.

| Reaction Type | Reactant | Product Type | Key Factors |

|---|---|---|---|

| Diels-Alder ([4+2]) | Electron-rich conjugated diene | Substituted cyclohexene | Electronic nature of the diene, steric hindrance |

| [3+2] Cycloaddition | 1,3-dipole (e.g., azide, nitrone) | Five-membered heterocycle | Nature of the 1,3-dipole, reaction conditions |

Rearrangement and Fragmentation Pathways of this compound

The 1,2-diol functionality in this compound makes it susceptible to acid-catalyzed rearrangements, most notably the pinacol rearrangement. Its fragmentation behavior upon ionization, for instance in mass spectrometry, can also be predicted based on the stability of the resulting fragments.

Pinacol Rearrangement: The pinacol rearrangement is the acid-catalyzed dehydration of a 1,2-diol to form a ketone or aldehyde. msu.edu The mechanism involves protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a carbocation. A subsequent 1,2-migration of a substituent from the adjacent carbon to the carbocation center leads to the final product.

In the case of this compound, protonation can occur at either the primary (C1) or the secondary (C2) hydroxyl group.

Protonation at the primary hydroxyl group: Loss of water would lead to a primary carbocation at C1. This is a relatively unstable intermediate.

Protonation at the secondary hydroxyl group: Loss of water would form a secondary allylic carbocation at C2. This carbocation is resonance-stabilized by the adjacent double bond, making it the more favorable intermediate.

Once the more stable secondary allylic carbocation is formed, a 1,2-hydride shift from C1 to C2 would occur. This is followed by deprotonation of the remaining hydroxyl group to yield the final product, 3-methyl-3-buten-1-al.

| Migrating Group | Relative Migratory Aptitude |

|---|---|

| Hydride (H) | High |

| Aryl (e.g., Phenyl) | High |

| Alkyl (e.g., Methyl) | Moderate |

Mass Spectrometric Fragmentation: Upon electron ionization mass spectrometry, this compound would be expected to undergo characteristic fragmentation pathways. The molecular ion peak may be weak or absent due to the lability of the molecule. Key fragmentation processes for allylic diols include: nih.govnih.gov

Alpha-cleavage: Cleavage of the C1-C2 bond, facilitated by the oxygen atoms.

Loss of water: Dehydration is a common fragmentation pathway for alcohols.

Allylic cleavage: Cleavage of the C-C bond beta to the double bond is a favorable process due to the formation of a stable allylic cation.

Rearrangement reactions: Intramolecular rearrangements can occur prior to fragmentation.

A plausible fragmentation pathway would involve the initial loss of a methyl radical to form a stable secondary carbocation, or the loss of a hydroxymethyl radical (CH₂OH) following alpha-cleavage.

Catalytic Activity and Role in Reaction Mechanisms

While this compound is not typically employed as a catalyst itself, its structural motifs suggest potential roles in certain catalytic cycles, particularly in the context of oxidation reactions.

The allylic alcohol functionality within this compound is a key feature. Allylic alcohols can be oxidized to the corresponding enones or enals, and this transformation is a cornerstone of many synthetic strategies. researchgate.netdtu.dk While the diol itself is the substrate in these reactions, it could potentially interact with a metal catalyst to form an intermediate that then participates in a catalytic cycle. For instance, in certain transition metal-catalyzed oxidations, the diol could coordinate to the metal center, facilitating subsequent oxidative steps.

Furthermore, chiral diols are known to be effective organocatalysts for a variety of enantioselective reactions. rsc.org If this compound were to be resolved into its enantiomers, it could potentially be explored as a chiral ligand or organocatalyst. The presence of both hydroxyl groups and an alkene moiety offers multiple points for interaction with substrates and reagents, which could be exploited in the design of new catalytic systems. For example, the diol could act as a bidentate ligand for a metal, with the alkene available for further reaction or to influence the stereochemical outcome of a transformation.

| Potential Role | Reaction Type | Relevant Functional Group(s) | Mechanism Insight |

|---|---|---|---|

| Chiral Ligand | Asymmetric catalysis | Vicinal Diol (in enantiopure form) | Coordination to a metal center to create a chiral environment. |

| Organocatalyst Precursor | Various enantioselective reactions | Hydroxyl and Alkene groups | Can be functionalized to create more complex organocatalysts. |

Applications of 3 Methylbut 3 Ene 1,2 Diol As a Chemical Synthon

Building Block in Complex Organic Synthesis

The inherent functionalities of 3-Methylbut-3-ene-1,2-diol make it an attractive starting material for the synthesis of more complex molecules, including chiral auxiliaries, natural products, and various heterocyclic compounds.

Chiral diols are fundamental building blocks in the synthesis of chiral auxiliaries and ligands, which are crucial for controlling stereochemistry in asymmetric reactions. While specific research on this compound as a direct precursor is not extensively documented, its structural motifs are analogous to other diols widely used for this purpose. The presence of a chiral center at the C2 position, when used in its enantiomerically pure form, allows for the transfer of chirality in synthetic sequences.

The vicinal diol functionality can be readily converted into acetals or ketals, which can serve as chiral directing groups. For instance, reaction with a ketone or aldehyde can form a chiral 1,3-dioxolane. The substituents on this ring can then influence the stereochemical outcome of subsequent reactions on a substrate attached to the diol. Furthermore, the hydroxyl groups can be derivatized to form chiral ethers or esters, which can act as ligands for metal-catalyzed asymmetric transformations. The isopropenyl group offers a site for further functionalization, potentially leading to the synthesis of bidentate or tridentate ligands.

Table 1: Potential Chiral Ligand Scaffolds from this compound

| Ligand Type | Synthetic Transformation | Potential Application |

|---|---|---|

| Chiral Dioxolane | Acetalization/Ketalization with aldehydes/ketones | Asymmetric Diels-Alder reactions, alkylations |

| Chiral Diether | O-alkylation of hydroxyl groups | Asymmetric catalysis, e.g., hydrogenations |

The isoprene-like unit within this compound suggests its potential as a synthon in the total synthesis of terpenes and other natural products derived from the isoprenoid pathway. Terpenes are a vast class of natural products built from isoprene (B109036) units. While biosynthetic pathways utilize isopentenyl pyrophosphate and dimethylallyl pyrophosphate, chemical syntheses often rely on small, functionalized building blocks that can be assembled to construct the larger carbon skeleton.

The diol functionality in this compound provides handles for a variety of synthetic manipulations, such as oxidation, protection, and conversion to leaving groups, facilitating its incorporation into a larger molecular framework. The double bond can participate in cycloaddition reactions, metathesis, or be functionalized through various addition reactions to build molecular complexity. For example, derivatives of this diol could potentially be used to construct portions of complex natural products like the halichondrins, which are known to utilize C5 building blocks in their synthesis.

The vicinal diol moiety of this compound is a key feature for the synthesis of various five-membered heterocyclic compounds.

Dioxolanes: In the presence of an acid catalyst, this compound can react with aldehydes and ketones to form 1,3-dioxolanes. This reaction is often used to protect the diol or the carbonyl group. The resulting dioxolane ring can be stable under various reaction conditions, making it a valuable protecting group strategy in multi-step syntheses.

Tetrahydrofurans: Substituted tetrahydrofurans are common structural motifs in many natural products. While not a direct cyclization, the functionalities in this compound can be manipulated to facilitate the formation of a tetrahydrofuran (B95107) ring. For example, selective protection of one hydroxyl group followed by activation of the other and an intramolecular nucleophilic attack involving the double bond could lead to the formation of a substituted tetrahydrofuran.

Table 2: Examples of Heterocyclic Synthesis from Diols

| Heterocycle | Reagents | Reaction Type |

|---|---|---|

| 1,3-Dioxolane | Aldehyde or Ketone, Acid Catalyst | Acetalization/Ketalization |

Monomeric Unit in Polymer Science

The presence of both hydroxyl groups and a polymerizable double bond makes this compound a promising monomer for the synthesis of functional polymers.

Unsaturated polyesters are a significant class of thermosetting resins. They are typically synthesized by the polycondensation of a diol with a dicarboxylic acid or its anhydride (B1165640), where at least one of the monomers contains a carbon-carbon double bond. This compound can serve as the diol monomer in such reactions.

When copolymerized with an unsaturated dicarboxylic acid or anhydride, such as maleic anhydride or fumaric acid, the resulting polyester (B1180765) chain will contain double bonds from both the diol and the diacid. These double bonds can then be cross-linked, often with a vinyl monomer like styrene, to form a rigid three-dimensional network. The isopropenyl group from the this compound unit can also participate in this cross-linking process, potentially leading to resins with unique mechanical and thermal properties.

Table 3: Potential Unsaturated Polyester Formulations

| Co-monomer | Resulting Polymer Feature | Potential Application |

|---|---|---|

| Maleic Anhydride | High density of unsaturation | Reinforced plastics, coatings |

| Phthalic Anhydride | Increased rigidity and thermal stability | Composite materials |

The polymerization of diols and dicarboxylic acids typically proceeds through a step-growth mechanism. The kinetics of such polycondensation reactions are well-established and generally follow second-order kinetics. The reactivity of the hydroxyl groups in this compound is expected to be different, with the primary hydroxyl group being more sterically accessible and potentially more reactive than the secondary hydroxyl group. This difference in reactivity could influence the polymer microstructure.

Furthermore, the presence of the double bond opens up the possibility of investigating radical polymerization mechanisms. The isopropenyl group can be polymerized through free-radical initiation, leading to a polymer with a polyethylene-like backbone and pendant diol-containing groups. The study of the copolymerization of this monomer with other vinyl monomers would provide insights into its reactivity ratios and the properties of the resulting copolymers. The interplay between step-growth polycondensation of the diol and chain-growth polymerization of the double bond could also be explored to create novel polymer architectures.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Methylbut 3 Ene 1,2 Diol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3-Methylbut-3-ene-1,2-diol. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous determination of its connectivity and stereochemistry.

Expected ¹H and ¹³C NMR Data for this compound:

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| -CH₃ | ~1.7 | Singlet | N/A |

| =CH₂ (vinylic) | ~4.8 - 5.0 | Multiplet | Geminal, Allylic |

| -CH(OH)- | ~4.0 - 4.2 | Multiplet | Vicinal |

| -CH₂(OH) | ~3.5 - 3.7 | Multiplet | Vicinal, Geminal |

| -OH | Variable | Broad Singlet | N/A |

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| -CH₃ | ~20 - 25 |

| -C(CH₃)= | ~140 - 145 |

| =CH₂ | ~110 - 115 |

| -CH(OH)- | ~75 - 80 |

| -CH₂(OH) | ~65 - 70 |

To overcome the limitations of one-dimensional NMR and fully assign the complex spin systems within this compound, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be critical in establishing the connectivity between the methine proton of the secondary alcohol [-CH(OH)-] and the methylene protons of the primary alcohol [-CH₂(OH)].

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s), for example, correlating the proton signals of the vinyl group (=CH₂) to the corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, an HMBC correlation would be expected between the methyl protons (-CH₃) and the quaternary vinylic carbon [-C(CH₃)=] as well as the tertiary carbon bearing the hydroxyl group [-CH(OH)-].

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry and conformation of the molecule by identifying protons that are close in space, regardless of whether they are directly bonded. For this compound, NOESY could help elucidate the relative stereochemistry of the two hydroxyl groups by observing spatial correlations between the methine proton and the methylene protons.

Given that this compound possesses a chiral center at the carbon bearing the secondary hydroxyl group, methods for determining enantiomeric purity are essential. Chiral NMR spectroscopy offers a powerful approach for this analysis. This is typically achieved by using a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers, which are distinguishable by NMR.

A common strategy for chiral diols involves derivatization with chiral boric acids. For instance, newly developed bridged boric acid agents have proven to be excellent CDAs for the enantiodiscrimination of various diols. nih.gov The reaction of the chiral diol with the CDA forms two diastereomeric cyclic boric acid esters. These diastereomers exhibit distinct NMR spectra, with specific proton signals showing a clear separation in chemical shifts (Δδ). nih.gov By integrating the characteristic, well-separated signals for each diastereomer, the enantiomeric excess (ee) of the this compound sample can be accurately determined. nih.gov The derivatization reaction is typically fast and can be performed directly in an NMR tube. nih.gov

Mass Spectrometry (MS) Techniques for Reaction Monitoring and Mechanistic Insight

Mass spectrometry is a vital analytical technique for the study of this compound, providing precise molecular weight determination, elemental composition, and structural information through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique ideal for analyzing polar, non-volatile compounds like diols. For this compound (C₅H₁₀O₂), HR-ESI-MS provides an extremely accurate mass measurement of the molecular ion, often as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. The exact mass of 2-methylbut-3-ene-1,2-diol (B14708739) is 102.068079557 Da. nih.gov This high accuracy allows for the unambiguous determination of the elemental formula, distinguishing it from other isobaric compounds. This technique is particularly valuable in complex reaction mixtures, such as those from atmospheric chemistry studies where isoprene-derived diols are formed. nsf.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. Developing robust LC-MS methods is crucial for the analysis of this compound in various matrices.

For polar analytes like diols, which can be challenging to retain on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed. nsf.govunc.edu HILIC, coupled with ESI-MS, has been successfully used to identify and quantify structurally related isoprene-derived C₅H₁₀O₃ compounds in secondary organic aerosol samples. nsf.govunc.edu

Method development for diol analysis typically involves optimizing several parameters: diva-portal.org

Chromatographic Column: Selection of a suitable stationary phase (e.g., HILIC, reversed-phase C18).

Mobile Phase: Optimization of the solvent composition (e.g., acetonitrile/water gradient) and additives (e.g., ammonium acetate) to achieve good peak shape and separation.

MS Parameters: Tuning of ESI source conditions (e.g., capillary voltage, gas flow rates) and analyzer settings to maximize sensitivity and obtain informative fragmentation spectra for structural confirmation.

Such LC-MS/MS methods enable reaction monitoring, the identification of intermediates and byproducts, and provide mechanistic insights into the formation pathways of this compound.

Key Fragmentation Pathways in Mass Spectrometry: While specific fragmentation data for this compound is not detailed in the provided search results, general fragmentation patterns for small aliphatic alcohols and alkenes can be predicted. Common fragmentation pathways include the loss of water (H₂O), loss of a methyl radical (•CH₃), and cleavage of the carbon-carbon bond adjacent to the hydroxyl groups.

| m/z | Possible Ion Structure | Origin |

|---|---|---|

| 87 | [M - CH₃]⁺ | Loss of a methyl group |

| 84 | [M - H₂O]⁺ | Dehydration |

| 71 | [M - CH₂OH]⁺ | Cleavage of C-C bond next to primary alcohol |

| 55 | [C₄H₇]⁺ | Loss of CH₃ and H₂O |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the nature of its intermolecular interactions.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups involved in hydrogen bonding. Other key absorptions would include C-H stretching vibrations just below 3000 cm⁻¹ (sp³ C-H) and just above 3000 cm⁻¹ (sp² C-H), a C=C stretching vibration around 1650 cm⁻¹, and C-O stretching vibrations in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR. The C=C double bond, being more polarizable, typically gives a strong signal in the Raman spectrum. Raman is also particularly sensitive to the molecular backbone and can be used to study conformational changes. Furthermore, it is a powerful technique for investigating intermolecular interactions, such as hydrogen bonding in complex mixtures containing isoprene-derived species. unc.edu Changes in the extent of hydrogen bonding can cause shifts in the vibrational frequencies, providing insight into the molecular environment. unc.edu

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (FT-IR / Raman) |

|---|---|---|

| O-H stretch (H-bonded) | 3200 - 3600 | Strong in IR, weak in Raman |

| C-H stretch (sp²) | 3010 - 3095 | Medium in IR, strong in Raman |

| C-H stretch (sp³) | 2850 - 2960 | Strong in both |

| C=C stretch | 1640 - 1680 | Medium in IR, strong in Raman |

| C-O stretch | 1000 - 1200 | Strong in IR |

| =C-H bend (out-of-plane) | ~910 and ~990 | Strong in IR |

Theoretical computations, such as those using Density Functional Theory (DFT), are often performed alongside experimental measurements to aid in the assignment of vibrational bands. nih.govscifiniti.com These calculations can predict the vibrational frequencies and intensities, which, when compared to the experimental FT-IR and Raman spectra, allow for a detailed and accurate analysis of the molecule's vibrational modes. nih.gov

Chromatographic Separations for Purity and Isomer Analysis

The analysis and purification of this compound rely on various chromatographic techniques designed to assess purity and resolve stereoisomers. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the principal methods employed for these purposes.

For purity analysis, GC coupled with mass spectrometry (GC-MS) is a highly effective and sensitive method for the simultaneous determination of diols. nih.gov To enhance volatility and improve chromatographic peak shape, diols like this compound are often derivatized prior to analysis. A common derivatization strategy involves transformation into phenylboronic esters. nih.gov This approach has been successfully validated for the determination of similar diols, such as propane-1,2-diol and butane-2,3-diol, in complex matrices. nih.gov The analytes, along with an internal standard, can be extracted from a sample, derivatized, and subsequently analyzed by GC-MS. This methodology offers excellent sensitivity, with detection limits often in the low mg/kg range. nih.gov

Reverse-phase HPLC (RP-HPLC) is another suitable technique for analyzing the purity of polar compounds like diols. Methods developed for structurally related compounds, such as 3-Methylbut-3-en-1-ol, utilize C18 columns with simple mobile phases, typically consisting of acetonitrile and water with an acid modifier like phosphoric or formic acid. sielc.com Such methods are scalable and can be adapted for preparative separation to isolate impurities.

The presence of a stereogenic center in this compound necessitates methods for enantiomeric separation. Chiral HPLC and supercritical fluid chromatography (SFC) are powerful techniques for resolving enantiomers. diva-portal.org Chiral stationary phases (CSPs) based on cellulose or amylose derivatives are commonly used. mdpi.com For instance, the enantioseparation of azulene-centered 1,5-diols was effectively achieved on a Chiralcel-OD-H column (a cellulose-based CSP) under normal phase conditions using isopropanol/hexanes as the mobile phase. mdpi.com SFC has been shown to offer better resolution and faster analysis times compared to UPLC for the chiral separation of some diol-containing compounds. diva-portal.org

The following table summarizes typical chromatographic conditions used for the analysis of diols, which are applicable to this compound.

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application | Reference |

|---|---|---|---|---|---|

| GC-MS | DB-35 Capillary Column | Helium | Mass Spectrometry (MS) | Purity analysis of diols (after phenylboronic ester derivatization) | nih.govresearchgate.net |

| RP-HPLC | Newcrom C18 | Acetonitrile, Water, Phosphoric Acid | UV/MS | Purity analysis of related alkenols | sielc.com |

| Chiral HPLC | Chiralcel-OD-H (Cellulose-based) | Isopropanol/Hexanes | UV | Enantiomeric separation of diols | mdpi.com |

| Chiral SFC | Not specified | CO2 and Methanol with additive | MS | Enantiomeric separation of diols | diva-portal.org |

X-ray Crystallography of this compound Derivatives for Solid-State Structure Determination

A common strategy to facilitate crystallization and structural analysis is the chemical modification of the target molecule to form a more rigid, crystalline derivative. Schiff bases, esters, or other derivatives are often synthesized for this purpose. The crystal structures of these derivatives provide invaluable insight into the molecular conformation and intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing.

As a representative example of this approach for a diol, the crystal structure of a Schiff base derivative of a related compound, 3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol, has been determined. researchgate.net In this study, the diol was condensed with 3,4-dichloroaniline to form the corresponding Schiff base, which yielded high-quality single crystals. researchgate.net The analysis revealed a triclinic crystal system with the space group P-1. The structure confirmed the molecular geometry and detailed the intramolecular and intermolecular hydrogen bonding networks, including the formation of inversion dimers. researchgate.net This type of analysis, when applied to a suitable derivative of this compound, would provide definitive proof of its molecular structure and stereoconfiguration.

The crystallographic data for this representative diol derivative are presented in the table below.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₃H₉Cl₂NO₂ | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 6.4237 (8) | researchgate.net |

| b (Å) | 8.8412 (11) | researchgate.net |

| c (Å) | 11.7799 (15) | researchgate.net |

| α (°) | 88.606 (6) | researchgate.net |

| β (°) | 76.588 (6) | researchgate.net |

| γ (°) | 70.193 (5) | researchgate.net |

| Volume (ų) | 611.20 (13) | researchgate.net |

Theoretical and Computational Chemistry Studies of 3 Methylbut 3 Ene 1,2 Diol

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic nature of molecules and how this dictates their chemical behavior. These methods can elucidate electron distribution, orbital energies, and the pathways of chemical reactions.

Density Functional Theory (DFT) for Reaction Mechanism Prediction and Transition State Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying reaction mechanisms. mdpi.com For a molecule like 3-Methylbut-3-ene-1,2-diol, which contains both a double bond and vicinal diol functionalities, DFT can be employed to investigate a variety of reactions.

For instance, the allylic alcohol moiety is a key functional group that can undergo reactions such as epoxidation. The Sharpless epoxidation, a well-known method for the asymmetric epoxidation of allylic alcohols, has been the subject of extensive DFT studies. wayne.eduacs.org These studies have elucidated the structure of the titanium-tartrate catalyst and the mechanism of oxygen transfer. mdpi.commdpi.com DFT calculations have been used to model the transition states for the epoxidation of various allylic alcohols, providing insights into the enantioselectivity of the reaction. wayne.edu A DFT study on the Sharpless epoxidation reaction might involve modeling the interaction of this compound with the chiral catalyst to predict the favored diastereomer of the resulting epoxy diol.

Another relevant reaction is ozonolysis, given the presence of the double bond. Theoretical studies on the ozonolysis of isoprene (B109036) (2-methyl-1,3-butadiene), a structurally related compound, have been performed using DFT. acs.orgacs.orgsmu.edu These studies have investigated the reaction pathways, including the formation of carbonyl oxides and their subsequent reactions. acs.orgepa.gov For this compound, DFT could be used to predict the initial Criegee intermediates formed upon reaction with ozone and their subsequent unimolecular or bimolecular reactions.

The following table illustrates the kind of data that can be obtained from DFT calculations on reaction barriers, using the ozonolysis of isoprene as an example.

| Reaction | Computational Method | Calculated Activation Enthalpy (kcal/mol) |

|---|---|---|

| syn-methyl carbonyl oxide to dioxirane | B3LYP/6-31G(d,p) | 23.8 |

| syn-methyl carbonyl oxide to hydroperoxy alkene (1,4 H migration) | B3LYP/6-31G(d,p) | 14.8 |

| syn-dimethyl carbonyl oxide to dioxirane | B3LYP/6-31G(d,p) | 21.4 |

| syn-dimethyl carbonyl oxide to hydroperoxy alkene (1,4 H migration) | B3LYP/6-31G(d,p) | 14.4 |

This data is for carbonyl oxides derived from the ozonolysis of alkenes and illustrates the type of information that can be obtained from DFT calculations. smu.edu

Molecular Orbital and Electron Density Analysis

Molecular orbital (MO) theory provides a detailed picture of the electronic structure of a molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. For this compound, the HOMO is expected to be associated with the π-system of the double bond, making it susceptible to electrophilic attack. The LUMO would be the corresponding π* anti-bonding orbital.

Analysis of the electron density can reveal the distribution of charge within the molecule and identify sites that are electron-rich or electron-poor. This information is crucial for predicting reactivity. For example, in the palladium-catalyzed allylation of primary amines by allylic alcohols, DFT calculations have been used to understand the electronic changes that occur during the catalytic cycle. researchgate.net

Conformational Analysis and Dynamics Simulations

The flexibility of this compound, arising from rotation around its single bonds, means that it can exist in various conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Computational studies on the conformational analysis of butane-2,3-diol have shown the importance of intramolecular hydrogen bonding in stabilizing certain conformations. youtube.comresearchgate.netstackexchange.com For this compound, similar intramolecular hydrogen bonding between the two hydroxyl groups is expected to play a significant role in determining its conformational preferences. Computational methods can be used to calculate the relative energies of different conformers, such as those with gauche and anti arrangements of the hydroxyl groups.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape. nih.gov By simulating the motion of the atoms over time, MD can explore the different conformations accessible to the molecule and the timescales of interconversion between them. This can be particularly useful for understanding how the molecule behaves in solution.

The table below presents hypothetical relative energies for different conformers of this compound, based on typical energy differences seen in similar diols.

| Conformer | Description | Hypothetical Relative Energy (kcal/mol) |

|---|---|---|

| Gauche (with H-bond) | Dihedral angle between OH groups is ~60°, allowing for an intramolecular hydrogen bond. | 0.0 |

| Anti | Dihedral angle between OH groups is 180°. | 2.5 |

| Gauche (without H-bond) | Dihedral angle between OH groups is ~60°, but with hydroxyl protons oriented away from each other. | 1.5 |

This is illustrative data to show the type of output from conformational analysis calculations.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can be a powerful tool for predicting spectroscopic properties, such as NMR chemical shifts and coupling constants. researchgate.netnih.govgithub.io These predictions can aid in the structural elucidation of new compounds and in the interpretation of experimental spectra.

The process typically involves optimizing the geometry of the molecule at a high level of theory and then calculating the desired spectroscopic parameters. uncw.edu For a flexible molecule like this compound, it is important to consider the contribution of different conformers to the observed spectrum by performing a Boltzmann-weighted averaging of the calculated parameters for each stable conformer. uncw.edu

The accuracy of these predictions can be validated by comparing them with experimental data. Discrepancies between predicted and experimental spectra can often provide further insights into the structure or dynamics of the molecule.

Below is a table showing a hypothetical comparison of predicted and experimental 13C NMR chemical shifts for this compound.

| Carbon Atom | Hypothetical Experimental Chemical Shift (ppm) | Hypothetical Predicted Chemical Shift (ppm) |

|---|---|---|

| C1 | 65.8 | 66.2 |

| C2 | 75.4 | 75.9 |

| C3 | 145.2 | 144.8 |

| C4 | 112.6 | 113.1 |

| C5 (Methyl) | 19.3 | 19.7 |

This table illustrates the expected level of agreement between experimental and computationally predicted NMR data.

Computational Design of Novel Synthetic Routes and Catalytic Systems

Computational chemistry is increasingly being used to design new synthetic routes and to develop more efficient catalytic systems. acs.org For a target molecule like this compound, computational methods could be used to explore potential synthetic pathways and to identify promising catalysts.

For example, the synthesis of functionalized alkenes can be challenging. nih.gov Computational methods can be used to screen different reaction conditions and catalysts to find those that are most likely to be successful. DFT calculations can be used to investigate the mechanism of a proposed synthetic step and to identify any potential side reactions. acs.org

In the context of catalysis, computational tools can be used to design new ligands for metal catalysts that could improve their activity or selectivity. For example, in the synthesis of allylic compounds, different catalyst systems can lead to different stereoisomers. acs.org Computational modeling can help to understand the factors that control this stereoselectivity and to design catalysts that favor the desired product.

Biochemical Transformations and Metabolic Pathways of 3 Methylbut 3 Ene 1,2 Diol Non Clinical/non Safety Focus

Role as an Intermediate in Microbial or Plant Biosynthesis

While direct evidence specifically detailing the role of 3-Methylbut-3-ene-1,2-diol as a key intermediate in major microbial or plant biosynthetic pathways is limited in readily available literature, its molecular structure strongly suggests a plausible involvement in isoprenoid biosynthesis. Isoprenoids are a vast and diverse class of naturally occurring organic chemicals synthesized from two five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). The C5 skeleton of this compound is consistent with intermediates in the methylerythritol phosphate (MEP) pathway, one of the two major routes for IPP and DMAPP biosynthesis found in most bacteria, algae, and the plastids of plants.

The MEP pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate and proceeds through a series of phosphorylated intermediates. It is conceivable that this compound could arise as a side product or a less common intermediate in this pathway through enzymatic or non-enzymatic modifications of core pathway molecules. For instance, the dephosphorylation of a phosphorylated precursor could potentially lead to its formation.

The structural similarity to other known metabolites provides further insight. For example, 3-methylbutane-1,2-diol has been identified as a metabolite, suggesting that biochemical pathways for the dihydroxylation of isopentane-related structures exist in biological systems. researchgate.netsmolecule.com

Enzymatic Reactions Involving this compound as a Substrate

Specific enzymes that utilize this compound as a primary substrate are not extensively documented. However, based on its chemical structure, several types of enzymatic reactions can be hypothesized. The presence of two hydroxyl groups suggests that it could be a substrate for various oxidoreductases, transferases, and lyases.

Potential Enzymatic Transformations:

| Enzyme Class | Potential Reaction | Potential Product(s) |

| Dehydrogenases/Oxidases | Oxidation of the primary or secondary alcohol groups. | 3-Methyl-3-buten-1-al-2-ol, 3-Methyl-3-buten-1,2-dione |

| Kinases | Phosphorylation of the primary or secondary alcohol groups. | This compound phosphates |

| Glycosyltransferases | Attachment of a sugar moiety to one of the hydroxyl groups. | Glycosylated derivatives of this compound |

| Dehydratases | Removal of a water molecule. | 3-Methyl-3-buten-1-ol (B123568), 3-Methyl-2-buten-1-ol |

These hypothetical reactions are based on known enzymatic capabilities for transforming similar diol structures in various organisms. For instance, the metabolism of related compounds like 2,3-butanediol in microorganisms involves dehydrogenases that catalyze the oxidation of the hydroxyl groups. researchgate.netnih.gov

Biosynthetic Origin and Chemical Derivations in Biological Systems (Excluding human metabolism or effects)

The biosynthetic origin of this compound in biological systems is likely linked to the central isoprenoid biosynthetic pathways. The most probable route is the methylerythritol phosphate (MEP) pathway , which is prevalent in bacteria and plants for the synthesis of the universal isoprenoid precursors, IPP and DMAPP.

Within the MEP pathway, several intermediates possess a similar C5 carbon skeleton. It is plausible that this compound could be derived from one of these intermediates through enzymatic "off-pathway" reactions or as a byproduct. For example, the enzymatic or non-enzymatic hydrolysis of a phosphorylated intermediate could yield the diol.

Hypothetical Biosynthetic Precursors in the MEP Pathway:

| Precursor | Potential Transformation |

| 2-C-Methyl-D-erythritol 4-phosphate (MEP) | Dephosphorylation and rearrangement |

| (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) | Hydrolysis of the pyrophosphate group and subsequent enzymatic modification |

Furthermore, the natural occurrence of structurally related compounds supports its potential biogenic origin. For instance, 3-methyl-3-buten-2-one has been identified in ginger lily. thegoodscentscompany.com The existence of such compounds in nature suggests that the underlying C5 framework is accessible through various biosynthetic routes in plants.

In microbial systems, the production of various diols, such as 2,3-butanediol, is well-established through fermentation processes. researchgate.netmdpi.com These pathways involve the conversion of central metabolites like pyruvate into diol products. While a direct pathway to this compound from these precursors is not documented, the metabolic versatility of microorganisms could potentially allow for its synthesis through engineered or naturally occurring pathways.

Environmental Fate and Abiotic/biotic Degradation Studies of 3 Methylbut 3 Ene 1,2 Diol Non Ecotoxicity

Microbial Degradation Processes (Focus on chemical transformation, not ecological impact)

A similar enzymatic process could initiate the degradation of 3-Methylbut-3-ene-1,2-diol. Microorganisms may utilize monooxygenases to hydroxylate the molecule, potentially at the double bond to form a triol, or oxidize the existing hydroxyl groups. The resulting intermediates would then be further metabolized through common cellular pathways. For example, the cleavage of the carbon chain could occur, leading to the formation of smaller, more readily biodegradable compounds that can enter central metabolic cycles. The presence of hydroxyl groups may facilitate enzymatic attack and subsequent breakdown.

Table 2: Potential Microbial Degradation Steps for this compound

| Enzymatic Reaction | Potential Intermediate |

| Monooxygenase-catalyzed hydroxylation | 3-Methylbutane-1,2,3-triol |

| Alcohol dehydrogenase-catalyzed oxidation | 3-hydroxy-3-methyl-2-oxobutanal |

| Oxidative cleavage of the C=C bond | Smaller organic acids and aldehydes |

Future Research Directions and Unexplored Avenues for 3 Methylbut 3 Ene 1,2 Diol

Development of Highly Sustainable and Atom-Economical Synthetic Methodologies

Future research will likely prioritize the development of green and efficient methods for the synthesis of 3-methylbut-3-ene-1,2-diol and its derivatives. A significant focus will be on moving away from traditional synthetic routes that may involve hazardous reagents or generate substantial waste.

One promising avenue is the exploration of biocatalytic and fermentative processes. nih.gov Leveraging engineered microorganisms could enable the direct production of this compound from renewable feedstocks, a significant advancement in sustainable chemistry. nih.gov Another area of interest is the development of atom-economical catalytic methods, such as the direct dihydroxylation of isoprene (B109036) or related precursors. nih.gov The use of earth-abundant metal catalysts, such as iron, in these transformations is a particularly attractive goal. nih.govrug.nl

The principles of atom economy can be further realized through cascade reactions where multiple bond-forming events occur in a single pot, minimizing purification steps and solvent usage. acs.org The development of such a process for this compound would represent a significant step forward in its sustainable production.

| Synthetic Strategy | Key Advantages | Research Focus |

| Biocatalysis/Fermentation | Renewable feedstocks, mild reaction conditions | Metabolic engineering of microorganisms |

| Atom-Economical Catalysis | High efficiency, reduced waste | Development of catalysts based on earth-abundant metals |

| Cascade Reactions | Reduced steps, less solvent waste | Design of one-pot multi-step synthetic sequences |

Discovery of Novel Catalytic Transformations and Cascade Reactions

The presence of both a vicinal diol and a reactive alkene moiety in this compound opens the door to a wide range of novel catalytic transformations. Future research should focus on leveraging these functional groups to construct complex molecular architectures.

The development of regioselective and stereoselective functionalization of the diol is a key area for exploration. rsc.orgrsc.orgnih.gov Organocatalysis, in particular, offers a powerful toolkit for achieving high levels of selectivity in the modification of polyols. rsc.orgrsc.org For instance, chiral catalysts could be employed to selectively acylate or silylate one of the hydroxyl groups, providing access to valuable chiral building blocks. nih.gov

Furthermore, the alkene functionality can participate in a variety of catalytic reactions, including metathesis, hydroformylation, and cycloaddition. The development of cascade reactions that involve both the diol and the alkene are of particular interest. For example, a tandem hydroformylation-acetalization sequence could provide a direct route to novel heterocyclic compounds. The exploration of enzymatic cascade reactions could also lead to the discovery of new biosynthetic pathways and the production of complex natural product analogs. nih.gov

| Transformation Type | Potential Products | Catalytic Approach |

| Regioselective Diol Functionalization | Chiral synthons, protected diols | Organocatalysis, enzymatic catalysis |

| Alkene Functionalization | Aldehydes, cyclic compounds | Homogeneous and heterogeneous catalysis |

| Cascade Reactions | Heterocycles, complex polycycles | Tandem catalysis, enzymatic cascades |

Exploration of Advanced Applications in Niche Chemical Technologies

While the immediate applications of this compound are still being explored, its unique structure suggests potential in several niche areas of chemical technology. Future research should aim to identify and develop these applications.

One promising area is in the synthesis of functionalized polymers and materials. acs.org The diol functionality can be used to create polyester (B1180765) or polyurethane backbones, while the pendant isopropenyl group can be used for post-polymerization modification or cross-linking. acs.org This could lead to the development of novel biodegradable polymers, hydrogels, or resins with tailored properties. acs.org The incorporation of this compound into polymer structures could also enhance their thermal or mechanical properties.

Another potential application is in the development of photosensitive materials. The alkene moiety could be functionalized with photoresponsive groups, leading to the creation of light-sensitive polymers or nanocarriers for applications in drug delivery or optical data storage. nih.gov Additionally, the unique stereochemistry of the diol could be exploited in the design of chiral ligands for asymmetric catalysis or as a scaffold for the synthesis of biologically active molecules.

| Application Area | Potential Functionality | Enabling Feature of Compound |

| Polymer Science | Biodegradable polymers, cross-linkable resins | Diol for polymerization, alkene for modification |

| Materials Science | Photosensitive materials, hydrogels | Alkene for functionalization |

| Asymmetric Catalysis | Chiral ligands, chiral auxiliaries | Stereogenic centers of the diol |

Synergistic Integration of Computational and Experimental Approaches for Comprehensive Understanding

A deep understanding of the reactivity and properties of this compound is crucial for unlocking its full potential. Future research will greatly benefit from a synergistic approach that combines computational modeling with experimental validation.